Furo[2,3-c]pyridine-7-carboxylic acid
Overview
Description
Furo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing furo[2,3-c]pyridine-7-carboxylic acid involves the reaction of furo[2,3-c]pyridine-7-carbonitrile with aqueous ammonium hydroxide. The reaction is typically carried out in a high-pressure reactor at 150°C for 18 hours. After cooling to room temperature and freeze-drying, the desired product is obtained as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
Furo[2,3-c]pyridine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive molecules.
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation .
Comparison with Similar Compounds
- Furo[3,2-c]pyridine-7-carboxylic acid
- Pyrrolo[2,3-d]pyrimidine
- Quinazoline
Uniqueness: Furo[2,3-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
furo[2,3-c]pyridine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJJHNQKIHLOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444945 | |
Record name | Furo[2,3-c]pyridine-7-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-81-4 | |
Record name | Furo[2,3-c]pyridine-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190957-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridine-7-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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